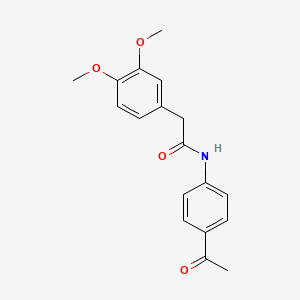

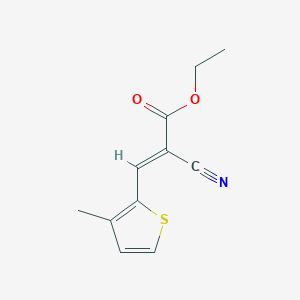

![molecular formula C16H16N2O3 B5502537 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide and its derivatives typically involves multiple steps, starting from basic indole or furan compounds. These processes often entail the formation of intermediates through reactions such as N-acylation, formylation, and intramolecular cyclization. For example, derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been designed and synthesized as novel scaffolds targeting EGFR, with some compounds exhibiting potent anticancer activities against various cancer cell lines due to their ability to inhibit EGFR (Zhang et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of indole and furan rings, which are essential for their biological activity. The molecular docking studies of these compounds reveal their potential binding interactions with biological targets, such as EGFR. The structure-activity relationship (SAR) studies provide insights into how different substitutions on the indole and furan moieties affect their biological activities and interactions with target proteins.

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions that are crucial for their biological activities. These reactions include C-H activation, electrophilic addition, and intramolecular diamination of alkynes. Such reactions facilitate the creation of complex structures and enable the introduction of functional groups that are important for interaction with biological targets (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structures. The presence of methoxy and amide groups contributes to their solubility in various organic solvents, which is crucial for their application in medicinal chemistry. The crystal structure analysis provides further insights into their stability and molecular conformations.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, are key to their biological activity. These compounds exhibit a range of biological activities, such as anticancer, antibacterial, and antifungal effects, depending on their chemical structure and the presence of specific functional groups. The ability to undergo specific chemical reactions with biological targets is essential for their mode of action (Helal et al., 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide and its derivatives have been explored for their anticancer properties, specifically targeting the epidemal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. A study designed and synthesized a series of these compounds, finding that some exhibited potent anticancer activities against various cancer cell lines, including human lung adenocarcinoma, cervical cancer, and colorectal cancer, while showing lower toxicity against normal cells. This suggests a potential for these compounds to be developed as EGFR inhibitors with anticancer applications (Lan et al., 2017).

Neuroprotective Activity and Alzheimer's Disease

Another research area for this compound derivatives is their neuroprotective activity, particularly in relation to Alzheimer's disease. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids derived from similar compounds, demonstrating potent selectivity against histone deacetylase 6 (HDAC6). These compounds were found to decrease the level of phosphorylation and aggregation of tau proteins, showing promise as potential treatments for Alzheimer's disease by ameliorating impaired learning and memory in animal models (Lee et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of this compound derivatives have also been investigated. A study synthesized ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate derivatives, assessing their antimicrobial and antioxidant activities. These compounds showed promising results, indicating potential applications in combating microbial infections and oxidative stress (Devi et al., 2010).

Chemotherapy and Drug Synthesis

Further research into this compound focuses on its role in chemotherapy and drug synthesis. For instance, derivatives of this compound have been explored for their ability to inhibit tubulin polymerization, disrupt cancer cell cycles, and exhibit antitumor activity in vitro and in vivo. These findings highlight the compound's potential in the development of new chemotherapeutic agents targeting cancer cell division and proliferation (Romagnoli et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-12-4-5-13-11(10-18-14(13)9-12)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEJKQYUNAUZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)